molecular formula C4H6Br2O B1346935 2-Bromo-2-methylpropionyl bromide CAS No. 20769-85-1

2-Bromo-2-methylpropionyl bromide

Cat. No. B1346935
Key on ui cas rn: 20769-85-1
M. Wt: 229.9 g/mol
InChI Key: YOCIJWAHRAJQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05597820

Procedure details

To solution of 2-amino-4-methoxycarbonylphenol [Acta Chimica Academiae Scientiarum Hungaricae, 99 (1), 49-50 (1979)] (4.78 g) in a mixed solvent of ethyl acetate (50 ml) and water (50 ml) were added sodium hydrogen carbonate (3.6 g) and 2-bromoisobutyryl bromide (6.90 g) and the mixture was stirred at room temperature for 10 minutes. The organic layer was separated and the solvent was distilled off under reduced pressure. The resulting residue was dissolved in dimethylformamide (70 ml), to the solution was added potassium carbonate (4.35 g) and the mixture was stirred at room temperature for a day. The reaction solution was poured into water to give precipitates, which were taken by filtration and dried to give 2,2-dimethyl-6-methoxycarbonyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine (5.4 g).
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[CH:5]=[CH:4][C:3]=1[OH:12].C(OCC)(=O)C.C(=O)([O-])O.[Na+].Br[C:25]([CH3:30])([CH3:29])[C:26](Br)=[O:27]>O>[CH3:29][C:25]1([CH3:30])[C:26](=[O:27])[NH:1][C:2]2[CH:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[CH:5]=[CH:4][C:3]=2[O:12]1 |f:2.3|

Inputs

Step One
Name
Quantity
4.78 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)C(=O)OC)O
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
3.6 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
6.9 g
Type
reactant
Smiles
BrC(C(=O)Br)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in dimethylformamide (70 ml), to the solution
ADDITION
Type
ADDITION
Details
was added potassium carbonate (4.35 g)
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for a day
ADDITION
Type
ADDITION
Details
The reaction solution was poured into water
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
precipitates
FILTRATION
Type
FILTRATION
Details
which were taken by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1(OC2=C(NC1=O)C=C(C=C2)C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.